

Application Notes and Protocols for Radiolabeling Dabigatran for PET Imaging Studies

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Compound of Interest

Compound Name: *Dabi*

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Introduction

Dabigatran is a potent, direct thrombin inhibitor used clinically as an anticoagulant.[1] The ability to non-invasively image the biodistribution and target engagement of **Dabigatran** in vivo using Positron Emission Tomography (PET) would be a valuable tool in drug development and clinical research. PET imaging requires the labeling of the molecule of interest with a positron-emitting radionuclide, such as Carbon-11 (^{11}C) or Fluorine-18 (^{18}F). This document provides detailed protocols for two proposed methods for the radiolabeling of **Dabigatran**, creating [^{11}C]**Dabigatran** and [^{18}F]Fluoroethyl-**Dabigatran**, for use in preclinical PET imaging studies.

The proposed methods are based on established radiolabeling chemistries for structurally similar molecules, particularly those containing a benzimidazole core.[2][3] The protocols provided are intended as a starting point for researchers to develop a robust and reproducible radiosynthesis of **Dabigatran**-based PET tracers.

Proposed Radiolabeling Strategies

Two primary strategies for the radiolabeling of **Dabigatran** are presented:

- [^{11}C]**Dabigatran** via N-methylation: This approach involves the synthesis of an N-desmethyl precursor of **Dabigatran**, followed by methylation using [^{11}C]methyl iodide or [^{11}C]methyl

triflate. This is a common and high-yielding method for incorporating ^{11}C into molecules containing a suitable amine functionality.^{[4][5]}

- ^{18}F Fluoroethyl-**Dabigatran** via O-fluoroethylation: This method requires the synthesis of a precursor molecule where the ethyl ester of **Dabigatran** is replaced with a hydroxyethyl group. This precursor is then reacted with ^{18}F fluoroethyl tosylate to introduce the ^{18}F label. O-alkylation with ^{18}F -labeled synthons is a widely used strategy for ^{18}F -labeling of phenolic and alcoholic hydroxyl groups.

Data Summary

The following table summarizes the expected quantitative data for the two proposed radiolabeling methods based on typical values reported in the literature for similar radiotracers.^{[6][7]}

Parameter	^{11}C Dabigatran	^{18}F Fluoroethyl-Dabigatran
Radiochemical Yield (decay-corrected)	15 - 25%	10 - 20%
Molar Activity (at end of synthesis)	150 - 200 GBq/ μmol	80 - 100 GBq/ μmol
Radiochemical Purity	> 98%	> 98%
Total Synthesis Time	35 - 45 minutes	55 - 65 minutes

Experimental Protocols

Protocol 1: Synthesis of ^{11}C Dabigatran via N-methylation

1. Precursor Synthesis: N-desmethyl-**Dabigatran**

The synthesis of the N-desmethyl precursor would follow a similar synthetic route to **Dabigatran**, with the key difference being the use of a starting material lacking the N-methyl group on the benzimidazole core. The general synthesis of **Dabigatran** has been extensively

described.[8] The final step would involve the coupling of the appropriate benzimidazole intermediate with the side chain, leaving the secondary amine on the benzimidazole available for methylation.

2. Production of [^{11}C]Methyl Iodide ([^{11}C]CH₃I)

[^{11}C]CO₂ is produced via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction in a cyclotron.[9] The resulting [^{11}C]CO₂ is then converted to [^{11}C]CH₃I using a gas-phase or "wet" chemistry method within an automated synthesis module.[10]

3. Radiosynthesis of [^{11}C]Dabigatran

- Dissolve 0.5-1.0 mg of the N-desmethyl-Dabigatran precursor in 300 μL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
- Bubble the gaseous [^{11}C]CH₃I through the precursor solution at room temperature.
- After trapping of the radioactivity is complete, seal the vessel and heat at 80-100 $^{\circ}\text{C}$ for 5-7 minutes.
- Cool the reaction vessel to room temperature.

4. Purification of [^{11}C]Dabigatran

- Dilute the reaction mixture with 1 mL of the mobile phase.
- Inject the diluted mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (e.g., C18, 10 μm , 250 x 10 mm).
- Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) at a flow rate of 4-5 mL/min.
- Collect the fraction corresponding to the [^{11}C]Dabigatran peak, identified by co-elution with a non-radioactive standard.

5. Formulation

- The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.
- The cartridge is washed with water to remove HPLC solvents.
- The [^{11}C]**Dabigatran** is eluted from the cartridge with a small volume of ethanol.
- The ethanol solution is then diluted with sterile saline for injection to achieve a final ethanol concentration of <10%.
- The final product is passed through a 0.22 μm sterile filter into a sterile vial.

Protocol 2: Synthesis of [^{18}F]Fluoroethyl-Dabigatran

1. Precursor Synthesis: N-(2-hydroxyethyl)-**Dabigatran** analog

A precursor molecule where the ethyl propionate moiety of **Dabigatran** is replaced by a 2-hydroxyethyl group needs to be synthesized. This can be achieved by modifying the synthesis of **Dabigatran** to incorporate a protected 2-hydroxyethylamine in the appropriate step.[8] The protecting group would be removed in the final step to yield the free hydroxyl group for fluoroethylation.

2. Production of [^{18}F]Fluoroethyl tosylate ([^{18}F]FETOTs)

[^{18}F]Fluoride is produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron.[11] The aqueous [^{18}F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. After azeotropic drying, the [^{18}F]fluoride is reacted with ethylene-1,2-ditosylate to produce [^{18}F]FETOTs, which is then purified by distillation or passing through a silica cartridge.

3. Radiosynthesis of [^{18}F]Fluoroethyl-**Dabigatran**

- Dissolve 1-2 mg of the N-(2-hydroxyethyl)-**Dabigatran** precursor in 500 μL of anhydrous acetonitrile in a sealed reaction vessel.
- Add a solution of [^{18}F]FETOTs in acetonitrile to the precursor solution.
- Add a suitable base, such as tetrabutylammonium hydroxide, to the reaction mixture.

- Heat the reaction vessel at 100-120 °C for 10-15 minutes.
- Cool the reaction vessel to room temperature.

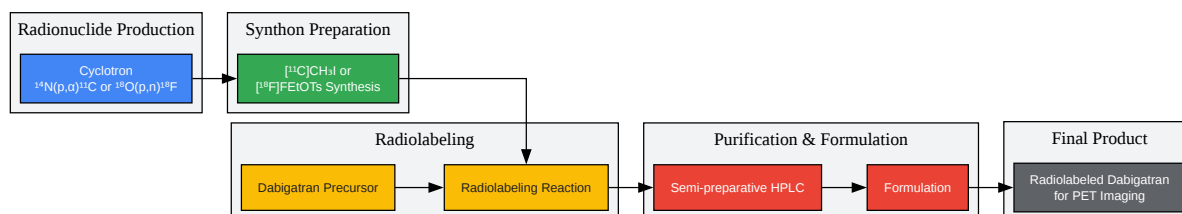
4. Purification of [^{18}F]Fluoroethyl-**Dabigatran**

- Dilute the reaction mixture with 1 mL of the mobile phase.
- Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18, 10 μm , 250 x 10 mm).
- Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) at a flow rate of 4-5 mL/min.
- Collect the fraction corresponding to the [^{18}F]Fluoroethyl-**Dabigatran** peak, identified by co-elution with a non-radioactive standard.

5. Formulation

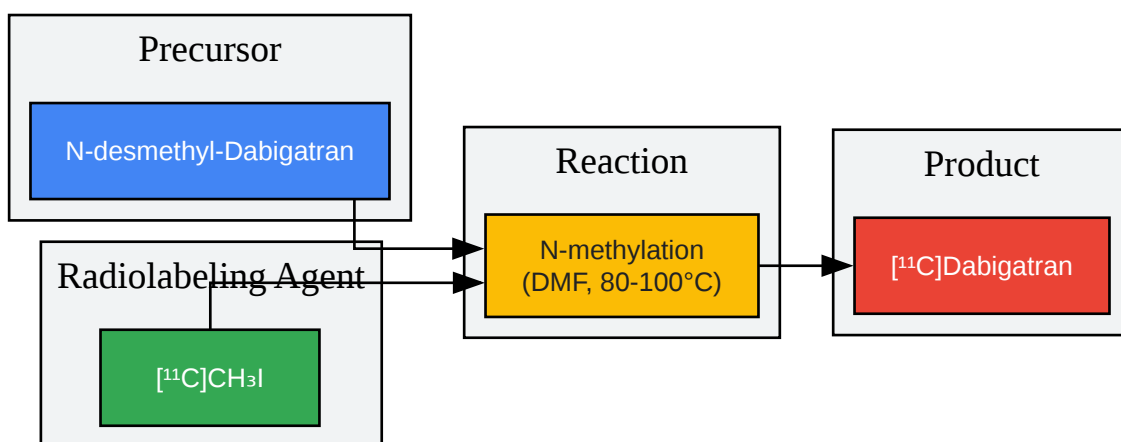
The formulation procedure is identical to that described for [^{11}C]**Dabigatran**.

Visualizations



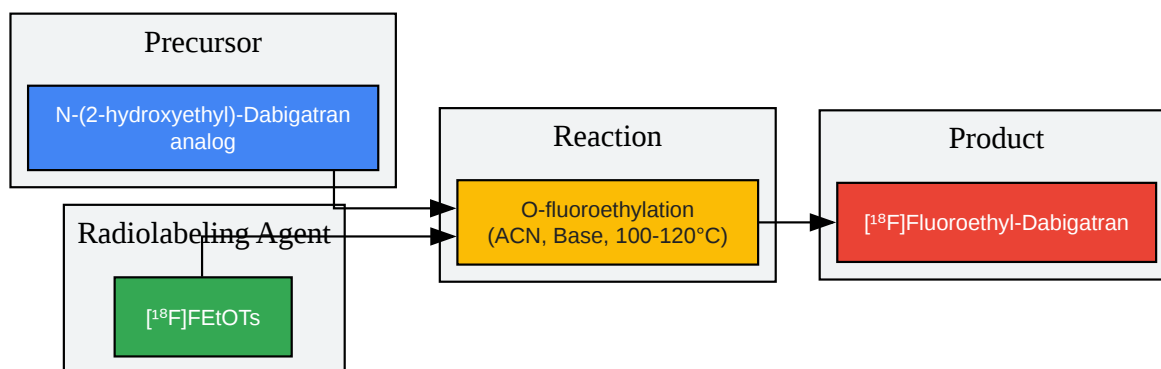
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Caption: General workflow for the radiosynthesis of **Dabigatran** PET tracers.



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Caption: Reaction scheme for the synthesis of $[^{11}\text{C}]$ Dabigatran.



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Caption: Reaction scheme for the synthesis of $[^{18}\text{F}]$ Fluoroethyl-Dabigatran.

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